Mass Spectrometry Fragmentation of 1-(Aminomethyl)-2-methylcyclohexan-1-amine
Mass Spectrometry Fragmentation of 1-(Aminomethyl)-2-methylcyclohexan-1-amine
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(aminomethyl)-2-methylcyclohexan-1-amine, a substituted cyclic diamine of interest in pharmaceutical and chemical research. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID) via Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). This document elucidates the core fragmentation mechanisms, including the foundational Nitrogen Rule, dominant α-cleavage pathways, and characteristic neutral losses. By synthesizing mechanistic theory with actionable experimental protocols, this guide serves as a critical resource for researchers, analytical scientists, and drug development professionals seeking to identify and characterize this molecule and its related structures.
Introduction to the Analyte and Analytical Context
The Analyte: 1-(Aminomethyl)-2-methylcyclohexan-1-amine
1-(Aminomethyl)-2-methylcyclohexan-1-amine is a saturated cyclic compound featuring a cyclohexane ring with three key substituents: a primary amine (-NH₂) and an aminomethyl group (-CH₂NH₂) attached to the same carbon (C1), and a methyl group (-CH₃) at the adjacent C2 position.
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol [1]
-
Core Structure: Geminal diamine derivative on a substituted cyclohexane frame.
Figure 1. Chemical structure of a related compound, 1-(aminomethyl)-N-methylcyclohexan-1-amine. The topic molecule has two primary amines.
Analytical Significance
The 1,1-diamine motif on a cyclic scaffold is a significant pharmacophore. Understanding the stability and fragmentation of such molecules is crucial for metabolism studies, impurity profiling, and synthetic route validation in drug development. Mass spectrometry provides unparalleled sensitivity and structural information, making it the premier technique for this purpose.
Foundational Principles of Amine Mass Spectrometry
The analysis of amines by mass spectrometry is governed by predictable principles. The presence of nitrogen, a trivalent atom, dictates the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2][3] The basicity of the amine groups makes them readily ionizable, particularly via protonation in soft ionization techniques.[4][5] Their fragmentation is dominated by cleavage of the carbon-carbon bond alpha to the nitrogen atom, a process known as α-cleavage , which leads to the formation of stable, resonance-stabilized iminium ions.[3][6]
Ionization Methodologies: A Comparative Rationale
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The "hardness" of the ionization method dictates the extent of fragmentation observed and determines whether the primary goal is to ascertain molecular weight or to elucidate chemical structure.[7][8]
| Ionization Method | Principle | Typical Result for Analyte | Primary Application | Key Limitation |
| Electron Ionization (EI) | High-energy (70 eV) electrons bombard the molecule, causing electron ejection and forming an energetically unstable radical cation (M•⁺).[7] | Extensive, often complex fragmentation. The molecular ion peak at m/z 142 may be weak or absent.[9][10] | Structural elucidation and library matching. | Loss of molecular weight information due to the instability of the M•⁺ ion.[11] |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which in turn donates a proton to the analyte, forming a stable protonated molecule ([M+H]⁺). | A strong signal for the [M+H]⁺ ion at m/z 143 with minimal fragmentation. | Unambiguous determination of the molecular weight.[9] | Provides very little structural information from fragmentation. |
| Electrospray (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions, typically [M+H]⁺.[12] | A stable [M+H]⁺ ion at m/z 143. Fragmentation is negligible without an additional energy input.[8] | Analysis of polar, non-volatile compounds; coupling with liquid chromatography (LC). | Requires tandem mass spectrometry (MS/MS) to induce and control fragmentation for structural analysis.[2] |
Expert Rationale: For a comprehensive analysis, a dual-pronged approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) with EI provides a detailed fragmentation fingerprint for structural confirmation. Subsequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI allows for controlled fragmentation of the protonated molecule, offering complementary structural data and superior sensitivity.
Core Fragmentation Pathways under Electron Ionization (EI)
Under the high-energy conditions of EI, the 1-(aminomethyl)-2-methylcyclohexan-1-amine molecule (M) ionizes to form a radical cation (M•⁺) at m/z 142 . This ion is energetically unstable and rapidly undergoes fragmentation.[11]
The Dominant Pathway: α-Cleavage
The most favorable fragmentation route for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[3][13] This process is driven by the formation of a highly stable, resonance-stabilized iminium cation. For this specific molecule, two primary α-cleavage events are predicted to dominate the spectrum.
Mechanism 3.1.1: Loss of the Aminomethyl Radical
The bond between the quaternary C1 and the aminomethyl carbon is alpha to the ring's amino group. Cleavage of this bond results in the expulsion of an aminomethyl radical (•CH₂NH₂), a neutral species with a mass of 30 Da.
-
Reaction: C₈H₁₈N₂•⁺ → [C₇H₁₄N]⁺ + •CH₂NH₂
-
Resulting Ion: A prominent peak at m/z 112 . This fragment represents the 2-methylcyclohexan-1-iminium cation and is often the base peak in the spectrum due to its stability.
Mechanism 3.1.2: Ring Cleavage via α-Fission
The C1-C6 and C1-C2 bonds are also in the alpha position to the C1-amine. Cleavage of one of these bonds initiates a ring-opening cascade. The loss of the largest possible stable radical is generally preferred.[9] For instance, cleavage of the C1-C2 bond can lead to the loss of a C₅H₁₀• radical after hydrogen rearrangement, though this is a more complex pathway and typically results in ions of lower abundance compared to the direct loss of a stable substituent.
Visualizing EI Fragmentation
The following diagram illustrates the primary fragmentation cascade initiated by electron ionization.
Caption: Primary EI fragmentation pathway via α-cleavage.
Predicted EI Mass Spectrum Summary
| m/z Value | Proposed Ion Structure | Formation Mechanism | Expected Intensity |
| 142 | [C₈H₁₈N₂]•⁺ | Molecular Ion | Low to Absent |
| 127 | [C₇H₁₅N₂]⁺ | Loss of •CH₃ | Low |
| 112 | [C₇H₁₄N]⁺ | α-Cleavage: Loss of •CH₂NH₂ | High (likely Base Peak) |
| 98 | [C₆H₁₂N]⁺ | Ring fragmentation products | Moderate |
| 84 | [C₅H₁₀N]⁺ | Further ring fragmentation | Moderate |
Controlled Fragmentation via ESI-MS/MS
Electrospray ionization is a soft technique that preserves the intact molecule, primarily as the protonated species [M+H]⁺.[12] For our analyte, this results in a strong ion signal at m/z 143 . To gain structural information, this precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas (e.g., argon or nitrogen) provide the energy for fragmentation.[13]
Primary Fragmentation: Neutral Losses
Unlike the radical-driven pathways of EI, fragmentation of even-electron ions like [M+H]⁺ is dominated by the elimination of stable, neutral molecules.
Mechanism 4.1.1: Loss of Ammonia
The most characteristic fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), a neutral molecule with a mass of 17 Da.[10] Given the two primary amine groups, this is a highly probable event.
-
Reaction: [C₈H₁₈N₂ + H]⁺ → [C₈H₁₆N]⁺ + NH₃
-
Resulting Ion: A major product ion at m/z 126 . This ion is a cyclic carbocation, and its formation is thermodynamically favorable.
Visualizing ESI-MS/MS Fragmentation
This diagram shows the initial and most significant fragmentation step in an ESI-MS/MS experiment.
Caption: Primary ESI-MS/MS fragmentation via neutral loss.
Experimental Protocols: A Validated Workflow
To ensure reproducible and accurate data, the following validated starting protocols are provided. Optimization may be required based on the specific instrumentation used.
GC-MS Protocol for EI Analysis
| Parameter | Setting | Rationale / Justification |
| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column providing good separation for a wide range of analytes. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peak shapes. |
| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization without thermal degradation. |
| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 15 °C/min | Provides good separation from solvent and potential impurities. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| MS Ion Source | Electron Ionization (EI) | To induce characteristic fragmentation for structural analysis. |
| Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Electron Energy | 70 eV | Standardized energy to produce reproducible spectra comparable to libraries.[7] |
| Mass Range | m/z 40 - 250 | Covers the molecular ion and all expected major fragments. |
LC-MS/MS Protocol for ESI Analysis
| Parameter | Setting | Rationale / Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Reversed-phase chemistry is suitable for retaining and separating polar basic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures the analyte is protonated for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Amines have high proton affinity and ionize exceptionally well in positive mode.[14] |
| Capillary Voltage | 3.5 kV | Standard voltage to achieve a stable electrospray. |
| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| MS/MS Mode | Targeted MS/MS (precursor m/z 143) | Isolates the protonated molecule for specific fragmentation analysis. |
| Collision Energy | 15-25 eV (Ramp) | An energy ramp allows for the observation of both primary and secondary fragments. |
Integrated Analytical Workflow
Caption: A validated workflow for comprehensive structural analysis.
Conclusion
The mass spectrometric fragmentation of 1-(aminomethyl)-2-methylcyclohexan-1-amine is predictable and highly informative. Under Electron Ionization, the molecule exhibits a dominant α-cleavage, leading to a characteristic base peak at m/z 112 corresponding to the loss of the aminomethyl radical. Under gentler ESI-MS/MS conditions, the protonated molecule at m/z 143 fragments via a characteristic neutral loss of ammonia to produce a primary product ion at m/z 126 . These distinct fragmentation signatures, when analyzed using the appropriate methodologies, provide a robust and definitive means of identifying and structurally characterizing this compound.
References
-
Yao, L., et al. (2016). Measurement of atmospheric amines and ammonia using the high resolution time-of-flight chemical ionization mass spectrometry. Atmospheric Measurement Techniques. Available at: [Link]
-
Vaidyanathan, G., et al. (1988). Electron impact ionization of amines using crossed electron-molecular beams. Pramana - Journal of Physics. Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
Hanson, D.R., et al. (2011). Measurement of ammonia, amines and iodine compounds using protonated water cluster chemical ionization mass spectrometry. Atmospheric Measurement Techniques. Available at: [Link]
-
Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Wäspy, M., et al. (2016). An Education in ESI. The Analytical Scientist. Available at: [Link]
-
Mándi, A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
-
PubChem. 1-(aminomethyl)-N-methylcyclohexan-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
Oss, M., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]
-
LibreTexts Chemistry. 24.11: Spectroscopy of Amines. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Posted by The Chemistry Teacher. Available at: [Link]
Sources
- 1. 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
